molecular formula C19H19N3O7S B2462476 methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate CAS No. 2034404-25-4

methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2462476
CAS No.: 2034404-25-4
M. Wt: 433.44
InChI Key: PKDOICCXKZJWEL-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring unique structural elements that render it significant in various chemical and biological applications. This compound's intricate arrangement comprises an oxazolidinone ring, a sulfonamide group, and a carbamate ester, which collectively contribute to its versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate can be achieved via several synthetic routes. Typically, it involves the initial formation of the oxazolidinone intermediate through cyclization reactions. Subsequent steps include sulfonamide formation via amine sulfonation and final carbamate esterification using methyl chloroformate under mild conditions.

Industrial Production Methods

Industrial-scale production follows a similar synthetic strategy but incorporates optimized reaction conditions to enhance yield and purity. Critical parameters such as temperature control, solvent selection, and purification techniques (e.g., recrystallization, chromatography) are fine-tuned to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under controlled conditions to yield sulfoxides or sulfones.

  • Reduction: Reduction reactions can transform it into amines or alcohol derivatives.

  • Substitution: It participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for further derivatization.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve varying temperatures, solvents, and catalysts to facilitate these transformations.

Major Products

Major products formed from these reactions include modified oxazolidinones, sulfonamides, and carbamates, with diverse functional groups enhancing their applicability in different fields.

Scientific Research Applications

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is used in various scientific research applications:

  • Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, particularly for developing complex molecules.

  • Biology: The compound's potential biological activities are explored in enzymatic and receptor binding studies.

  • Medicine: Investigated for its potential therapeutic properties, particularly as enzyme inhibitors or drug candidates.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The oxazolidinone ring, sulfonamide group, and carbamate moiety play crucial roles in binding and inhibiting specific pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Compared to similar compounds, methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate stands out due to its unique combination of structural features, enabling distinct reactivity and application profiles. Similar compounds include:

  • Phenyl carbamate derivatives

  • Oxazolidinone-based molecules

  • Sulfonamide-containing compounds

Each of these compounds shares some structural elements with this compound but differs in overall configuration, leading to varied properties and uses.

Properties

IUPAC Name

methyl N-[4-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-28-18(24)20-14-7-9-15(10-8-14)30(26,27)21-16(13-5-3-2-4-6-13)11-22-17(23)12-29-19(22)25/h2-10,16,21H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDOICCXKZJWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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